3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoprop-2-enoic acid is a complex organic compound featuring a trifluoromethyl group, a chloro-substituted phenyl ring, and a pyrrole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoprop-2-enoic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through radical trifluoromethylation, which involves the use of trifluoromethylation reagents and radical initiators.
Coupling Reactions: The chloro-substituted phenyl ring is coupled with the pyrrole derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.
Reduction Products: Amines from nitro groups.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoprop-2-enoic acid has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Agrochemicals: The compound’s unique properties make it a candidate for developing new herbicides and pesticides.
Materials Science: Its stability and electronic properties are explored for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro-substituted phenyl ring but lacks the pyrrole and cyanopropenoic acid moieties.
2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Contains the pyrrole ring but lacks the trifluoromethyl and chloro-substituted phenyl ring.
Uniqueness
The uniqueness of 3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoprop-2-enoic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrrole ring contributes to its biological activity .
Properties
Molecular Formula |
C17H12ClF3N2O2 |
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Molecular Weight |
368.7 g/mol |
IUPAC Name |
3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C17H12ClF3N2O2/c1-9-5-11(6-12(8-22)16(24)25)10(2)23(9)13-3-4-15(18)14(7-13)17(19,20)21/h3-7H,1-2H3,(H,24,25) |
InChI Key |
MUJGZJLSDPJPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)C)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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